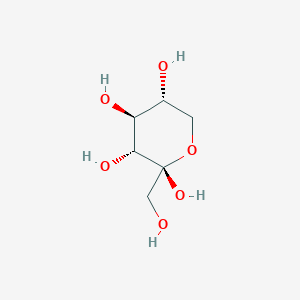
beta-D-sorbopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a D-sorbopyranose with a beta-configuration at the anomeric center . This compound is a type of sugar that is found in nature and plays a role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-sorbopyranose can be synthesized through the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields alpha-D-sorbopyranose and alpha-L-sorbopyranose 1,2’:2,1’-dianhydride . Another method involves the reaction of D-fructose and D-sorbose, which produces beta-D-fructopyranose and alpha-D-sorbopyranose 1,2’:2,1’-dianhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Beta-D-sorbopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on blood sugar levels and its use in drug formulations.
Industry: It is used in the food industry as a sweetener and in the production of various food products.
Mecanismo De Acción
The mechanism by which beta-D-sorbopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolic intermediates . The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway.
Comparación Con Compuestos Similares
- Beta-D-fructopyranose
- Alpha-D-sorbopyranose
- Beta-L-sorbopyranose
Comparison: Beta-D-sorbopyranose is unique in its beta-configuration at the anomeric center, which distinguishes it from its alpha and L counterparts . This configuration affects its reactivity and interactions with enzymes, making it distinct in its biological and chemical properties.
Propiedades
Número CAS |
41847-55-6 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
LKDRXBCSQODPBY-JGWLITMVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


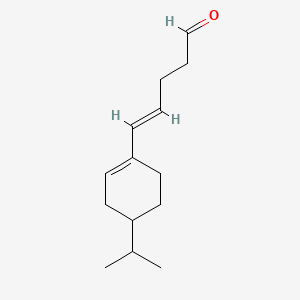
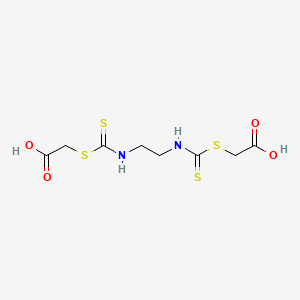
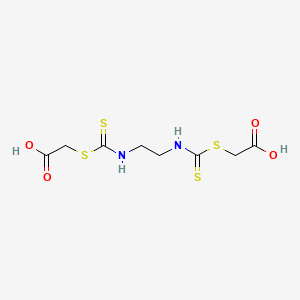
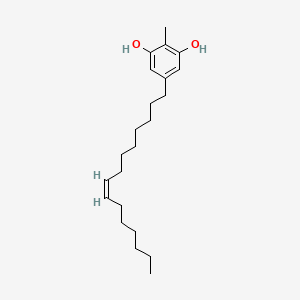


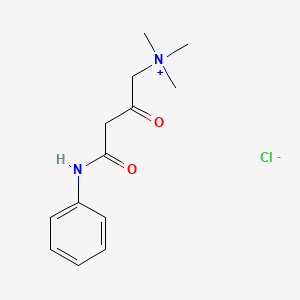
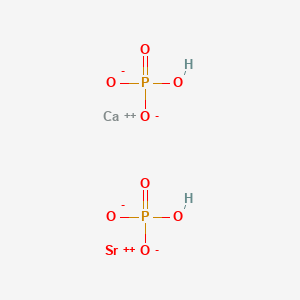
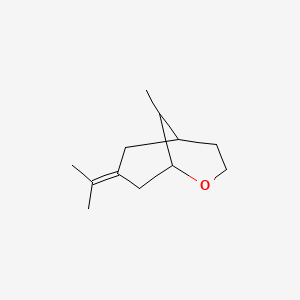

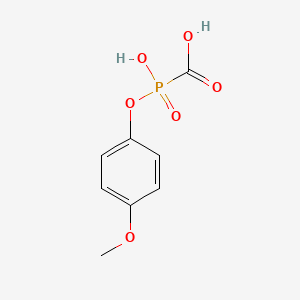

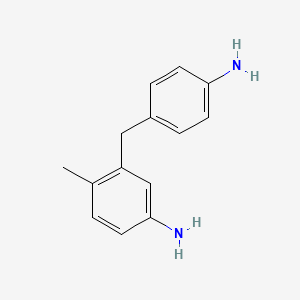
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
